N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide
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Description
N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C17H22F3N5O and its molecular weight is 369.392. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to be aSwitchable RAFT agent for controlled radical polymerization . The RAFT (Reversible Addition/Fragmentation Chain Transfer) process is a type of controlled radical polymerization.
Mode of Action
The compound acts as a RAFT agent, which means it plays a crucial role in the polymerization process. It is involved in the transfer of active radicals between growing polymer chains and dormant species . This results in a controlled growth of the polymer chains, leading to polymers with well-defined structures and properties.
Biochemical Pathways
The compound is involved in the RAFT polymerization process. This process is a type of controlled radical polymerization, which allows for the synthesis of polymers with precise control over their architecture, composition, and functionality
Pharmacokinetics
As a raft agent, it is expected to be involved in the polymerization process rather than being absorbed and distributed in the body like a typical drug molecule .
Result of Action
The result of the action of this compound is the controlled growth of polymer chains during the RAFT polymerization process . This leads to the synthesis of polymers with well-defined structures and properties, which can be tailored for specific applications.
Action Environment
The action of this compound, as a RAFT agent, is influenced by various environmental factors such as temperature, pH, and the presence of other reactants . These factors can affect the efficiency of the RAFT process and, consequently, the properties of the resulting polymers.
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N5O/c1-16(2,12-21)23(3)15(26)11-24-6-8-25(9-7-24)14-5-4-13(10-22-14)17(18,19)20/h4-5,10H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBNOUBIBXEJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)CN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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